REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[nH:10]1.[OH2:25].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1.[o:17]1[cH:18][c:19]([C:22](=[O:23])[Cl:24])[cH:20][cH:21]1>>[NH:1]([c:2]1[nH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[n:10]1)[C:22]([c:19]1[cH:18][o:17][cH:21][cH:20]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccoc1
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Name
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Type
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product
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Smiles
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O=C(Nc1nc2ccccc2[nH]1)c1ccoc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |